N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
Overview
Description
N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique structure, which includes a 3-oxoprop-1-ene-1,3-diyl linkage between two benzene rings, each substituted with a 2,2-dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) typically involves the following steps:
Formation of the 3-oxoprop-1-ene-1,3-diyl linkage: This can be achieved through a condensation reaction between an aldehyde and a ketone, using a base catalyst such as sodium hydroxide.
Attachment of benzene rings: The benzene rings can be introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with 2,2-dimethylpropanamide groups: This step involves the reaction of the intermediate compound with 2,2-dimethylpropanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the structure and function of biological macromolecules.
Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
- N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-4,1-diyl}bis(2,2-dimethylpropanamide)
- N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-2,1-diyl}bis(2,2-dimethylpropanamide)
Uniqueness
The uniqueness of N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[3-[(E)-3-[3-(2,2-dimethylpropanoylamino)phenyl]-3-oxoprop-1-enyl]phenyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-24(2,3)22(29)26-19-11-7-9-17(15-19)13-14-21(28)18-10-8-12-20(16-18)27-23(30)25(4,5)6/h7-16H,1-6H3,(H,26,29)(H,27,30)/b14-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEAYEJYWWZDBL-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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